

# Head-to-head comparison of NNC 05-2090 and NNC 05-2045

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | NNC 05-2090 |           |
| Cat. No.:            | B10771031   | Get Quote |

# Head-to-Head Comparison: NNC 05-2090 and NNC 05-2045

A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two novel nipecotic acid derivatives, **NNC 05-2090** and NNC 05-2045. These compounds are notable for their inhibitory activity on GABA transporters, distinguishing them from selective GAT-1 inhibitors like tiagabine. This document summarizes their comparative potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies to aid researchers in their ongoing investigations.

### **Quantitative Data Summary**

The following tables provide a consolidated overview of the in vitro and in vivo pharmacological data for **NNC 05-2090** and NNC 05-2045, facilitating a direct comparison of their profiles.

# Table 1: In Vitro Inhibitory Activity on GABA and Monoamine Transporters



| Target                                                                                       | NNC 05-2090                       | NNC 05-2045                                                                |
|----------------------------------------------------------------------------------------------|-----------------------------------|----------------------------------------------------------------------------|
| GABA Transporters                                                                            |                                   |                                                                            |
| BGT-1 (hBGT-1)                                                                               | Ki: 1.4 μM[1][2][3]               | $K_{i}\text{: }1.6\text{-}6.1~\mu\text{M}$ (selective for GAT-3 and BGT-1) |
| BGT-1                                                                                        | IC50: 10.6 μM[4][5]               |                                                                            |
| GAT-1 (hGAT-1)                                                                               | Ki: 19 μM[1][2][3]                |                                                                            |
| GAT-1                                                                                        | IC <sub>50</sub> : 29.62 μM[4][5] |                                                                            |
| GAT-2 (hGAT-2)                                                                               | Ki: 41 μM[1][2][3]                |                                                                            |
| GAT-2                                                                                        | IC50: 45.29 μM[4][5]              |                                                                            |
| GAT-3 (hGAT-3)                                                                               | Ki: 15 μM[1][2][3]                | K <sub>i</sub> : 1.6-6.1 μM (selective for GAT-3 and BGT-1)                |
| GAT-3                                                                                        | IC50: 22.51 μM[4][5]              |                                                                            |
| [³H]GABA Uptake (Rat<br>Cerebral Cortex<br>Synaptosomes)                                     | IC50: 4.4 ± 0.8 μM[6][7]          | IC50: 12 ± 2 μM[6][7][8]                                                   |
| [³H]GABA Uptake (Rat Inferior<br>Colliculus Synaptosomes, in<br>presence of GAT-1 inhibitor) | IC50: 2.5 ± 0.7 μM[6][7]          | IC50: 1.0 ± 0.1 μM[6][7]                                                   |
| Monoamine Transporters                                                                       |                                   |                                                                            |
| Serotonin Transporter (SERT)                                                                 | IC50: 5.29 μM[4][5][9]            |                                                                            |
| Noradrenaline Transporter (NET)                                                              | IC50: 7.91 μM[4][5][9]            |                                                                            |
| Dopamine Transporter (DAT)                                                                   | IC50: 4.08 μM[4][5][9]            | <u> </u>                                                                   |

**Table 2: Off-Target Receptor Binding Affinity** 



| Receptor                      | NNC 05-2090 (IC50/Affinity) | NNC 05-2045 (Binding<br>Affinity) |
|-------------------------------|-----------------------------|-----------------------------------|
| α <sub>1</sub> -adrenoceptors | 266 nM[1][2][3][6][7][10]   | 550 nM[6][7]                      |
| D <sub>2</sub> Receptors      | 1632 nM[1][2][3][6][7][10]  | 122 nM[6][7]                      |
| σ Receptors                   | 113 nM[6][7]                |                                   |

**Table 3: In Vivo Anticonvulsant Efficacy** 

| Seizure Model                                                 | NNC 05-2090 (ED <sub>50</sub> )                     | NNC 05-2045 (ED₅o)                                  |
|---------------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------|
| Maximal Electroshock (MES) Test (Tonic Hindlimb Extension)    | 73 μmol/kg[6][7][8]                                 | 29 μmol/kg[6][7][8]                                 |
| Sound-Induced Seizures<br>(DBA/2 mice) - Tonic<br>Convulsions | 6 μmol/kg[6][7]                                     |                                                     |
| Sound-Induced Seizures (DBA/2 mice) - Clonic Convulsions      | 19 μmol/kg[6][7][11]                                |                                                     |
| Sound-Induced Seizures (GEP rats) - Wild Running              | Not Tested                                          | -<br>33 μmol/kg[6][7]                               |
| Sound-Induced Seizures (GEP rats) - Clonic Convulsions        | Not Tested                                          | 39 μmol/kg[6][7]                                    |
| Sound-Induced Seizures (GEP rats) - Tonic Convulsions         | Not Tested                                          | 39 μmol/kg[6][7]                                    |
| Amygdala Kindled Rats (Generalized Seizure Severity)          | Significant reduction at 72-242<br>µmol/kg[6][7][8] | Significant reduction at 72-242<br>µmol/kg[6][7][8] |
| Amygdala Kindled Rats (Afterdischarge Duration)               | Significant reduction at 72-242<br>µmol/kg[6][7]    | No significant effect                               |

# **Signaling Pathways and Experimental Workflows**



The primary mechanism of action for both **NNC 05-2090** and NNC 05-2045 is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission. The following diagram illustrates this general mechanism.



Mechanism of Action of NNC 05-2090 and NNC 05-2045

Click to download full resolution via product page

Caption: Inhibition of GABA transporters by NNC compounds.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.



#### [3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

- 1. Synaptosome Preparation:
- Male Wistar rats are decapitated, and the cerebral cortex and inferior colliculus are rapidly dissected.
- The tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
- The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
- 2. Uptake Assay:
- Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5 minutes).
- The test compound (NNC 05-2090 or NNC 05-2045) at various concentrations is added to the synaptosomal suspension.
- To differentiate between GAT-1 and other GABA transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in some experimental conditions.
- The uptake reaction is initiated by the addition of [3H]GABA.
- After a defined incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.



- The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.
- 3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

### **Receptor Binding Assays**

These assays determine the affinity of the test compounds for various neurotransmitter receptors.

- 1. Membrane Preparation:
- Rat brain tissue is homogenized in an appropriate buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- 2. Binding Assay:
- The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]spiperone for D₂ receptors).
- The test compound (NNC 05-2090 or NNC 05-2045) is added at various concentrations to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- After incubation, the bound and free radioligand are separated by rapid filtration.
- The radioactivity bound to the membranes is quantified by liquid scintillation counting.
- 3. Data Analysis:



• The IC<sub>50</sub> value, the concentration of the test compound that displaces 50% of the specific radioligand binding, is determined from the competition curves.

#### In Vivo Anticonvulsant Models

- 1. Maximal Electroshock (MES) Test in Mice:
- This model is used to assess a compound's ability to prevent the spread of seizures.
- Male mice (e.g., CF-1 or C57BL/6 strain) are administered the test compound intraperitoneally (i.p.).
- At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hindlimb extension.
- The ED<sub>50</sub>, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.
- 2. Sound-Induced Seizures in DBA/2 Mice:
- DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus.
- The test compound is administered i.p. to the mice.
- After a predetermined time, the mice are exposed to a high-intensity sound (e.g., an electric bell or a specific frequency tone).
- The animals are observed for the occurrence of wild running, clonic convulsions, and tonic convulsions.
- The ED<sub>50</sub> for the suppression of each seizure component is determined.
- 3. Amygdala Kindled Rats:



- This model represents complex partial seizures with secondary generalization.
- Rats are surgically implanted with an electrode in the amygdala.
- A low-level electrical stimulus is delivered to the amygdala daily, leading to a progressive increase in seizure severity (kindling).
- Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound.
- The effect of the compound on seizure severity (scored using a standardized scale, e.g., Racine's scale) and the duration of the afterdischarge (abnormal electrical activity in the brain) is evaluated.
- Statistical analysis is used to determine if the compound significantly reduces seizure severity and/or afterdischarge duration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Epilepsy CRO Amygdala Kindling Model & EEG [synapcell.com]
- 2. researchgate.net [researchgate.net]
- 3. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 4. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of NNC 05-2090 and NNC 05-2045]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771031#head-to-head-comparison-of-nnc-05-2090-and-nnc-05-2045]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com